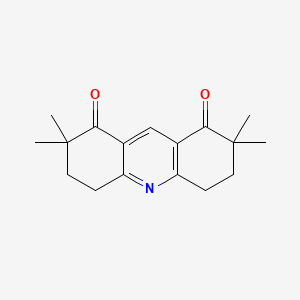

2,2,7,7-Tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

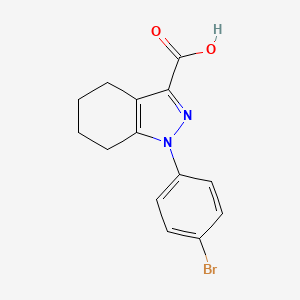

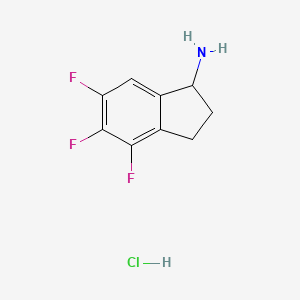

The compound 2,2,7,7-Tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione is a derivative of acridine, which is a tricyclic structure with a nitrogen atom in the central ring. The tetramethyl groups at the 2,2,7,7- positions indicate that there are methyl groups attached to the second and seventh carbon atoms of the outer rings. The "octahydro" prefix suggests that the acridine core is fully saturated with hydrogen atoms, making it a decahydroacridine derivative.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, the reaction of 3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione with lithium aluminum hydride results in the formation of octahydroacridines . Another method involves the synthesis of 9-aryl derivatives under microwave irradiation, starting from p-chlorobenzaldehyde, dimidone, and ammonium acetoacetate, indicating that the core structure can be modified to introduce different substituents .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. Infrared (IR) spectra, proton nuclear magnetic resonance (1H NMR) spectra, and elemental analysis have been employed to determine the structure of the synthesized compounds . High-resolution mass spectrometry has also been used to confirm the structure of a related 10-hydroxy derivative, indicating the presence of a [M+1]+ ion peak and a base peak corresponding to a tricyclic fragment .

Chemical Reactions Analysis

The chemical behavior of these compounds under different conditions has been studied. For example, the interaction with lithium aluminum hydride suggests that these compounds can undergo reduction reactions . The synthesis of a 10-hydroxy derivative and its behavior as an acid-base titration indicator demonstrate that these compounds can participate in proton exchange reactions and have the potential to change color based on the pH of the solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are quite interesting. The 10-hydroxy derivative shows intense violet light absorption in a water-alcohol solution, with a red shift of the absorption maximum upon the addition of alkali . UV irradiation induces two-band fluorescence in the visible region, with one band disappearing upon the addition of a base . The acid dissociation constant of this compound has been determined using UV-Vis spectroscopy, and its color change from colorless to pink in different pH solutions suggests its use as a pH indicator .

Aplicaciones Científicas De Investigación

Laser Properties

2,2,7,7-Tetramethyl-1,2,3,4,5,6,7,8-Octahydroacridine-1,8-dione derivatives have been studied for their absorption, emission, and laser properties. A crystal structure determination for one of these compounds was also performed, indicating potential applications in laser technology and optical materials (Murugan et al., 1998).

Reaction with Lithium Aluminum Hydride

The interaction of these compounds with lithium aluminum hydride has been explored. This reaction, conducted under specific conditions, is significant in the synthesis of related organic compounds, potentially useful in various chemical processes (Pyrko, 2003).

Reduction Studies

Studies on the reduction of these compounds using hydrogen and platinum oxide catalysts have been conducted. This research is crucial for understanding the chemical behavior and potential transformations of these compounds in various environments (Stankevich & Vanag, 1965).

Microwave Irradiation Synthesis

The synthesis of these compounds under microwave irradiation without a solvent has been demonstrated. This represents an advancement in green chemistry, offering a more environmentally friendly and efficient method for synthesizing these compounds (Jiang Hong, 2002).

Hydrogen Bonding and Symmetry Breaking

Research has shown that an acridine-dione derivative with a quadrupolar motif exhibits specific spectral features in different solvents. This property is significant for applications in molecular electronics and photonics, where the behavior of molecules in various solvents is critical (Bondarev et al., 2021).

Propiedades

IUPAC Name |

2,2,7,7-tetramethyl-3,4,5,6-tetrahydroacridine-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-16(2)7-5-12-10(14(16)19)9-11-13(18-12)6-8-17(3,4)15(11)20/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWOZBPRPUWPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=C3C(=N2)CCC(C3=O)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)

![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)

methanone](/img/structure/B2525544.png)

![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)

![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)

![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)

![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)